Cas no 2387920-47-8 (4-{(benzyloxy)carbonylamino}-4-methylcyclohexane-1-carboxylic acid)

4-{(Benzyloxy)carbonylamino}-4-methylcyclohexane-1-carboxylic acid is a cyclohexane derivative featuring both a benzyloxycarbonyl (Cbz) protected amino group and a carboxylic acid functionality. This compound serves as a versatile intermediate in organic synthesis, particularly in peptide chemistry and medicinal chemistry applications. The Cbz group provides selective protection for the amine, enabling controlled deprotection under mild conditions, while the carboxylic acid moiety allows for further functionalization. Its rigid cyclohexane backbone contributes to stereochemical stability, making it valuable for designing conformationally constrained analogs. The methyl substitution at the 4-position enhances steric control in subsequent reactions. This compound is particularly useful in the synthesis of modified amino acids and peptidomimetics.
4-{(benzyloxy)carbonylamino}-4-methylcyclohexane-1-carboxylic acid structure
2387920-47-8 structure
商品名:4-{(benzyloxy)carbonylamino}-4-methylcyclohexane-1-carboxylic acid
CAS番号:2387920-47-8
MF:C16H21NO4
メガワット:291.34224486351
CID:5668219
PubChem ID:156257925

4-{(benzyloxy)carbonylamino}-4-methylcyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-27150420
    • 2387920-47-8
    • SCHEMBL23223874
    • 4-{[(benzyloxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid
    • 4-{(benzyloxy)carbonylamino}-4-methylcyclohexane-1-carboxylic acid
    • インチ: 1S/C16H21NO4/c1-16(9-7-13(8-10-16)14(18)19)17-15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,20)(H,18,19)
    • InChIKey: YAYARVDYMZGNJK-UHFFFAOYSA-N
    • ほほえんだ: OC(C1CCC(C)(CC1)NC(=O)OCC1C=CC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 291.14705815g/mol
  • どういたいしつりょう: 291.14705815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 369
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

4-{(benzyloxy)carbonylamino}-4-methylcyclohexane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27150420-10.0g
4-{[(benzyloxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid
2387920-47-8 95.0%
10.0g
$5712.0 2025-03-20
Enamine
EN300-27150420-1.0g
4-{[(benzyloxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid
2387920-47-8 95.0%
1.0g
$1329.0 2025-03-20
Enamine
EN300-27150420-0.1g
4-{[(benzyloxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid
2387920-47-8 95.0%
0.1g
$1169.0 2025-03-20
Enamine
EN300-27150420-5g
4-{[(benzyloxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid
2387920-47-8
5g
$3852.0 2023-09-11
Enamine
EN300-27150420-1g
4-{[(benzyloxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid
2387920-47-8
1g
$1329.0 2023-09-11
Enamine
EN300-27150420-2.5g
4-{[(benzyloxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid
2387920-47-8 95.0%
2.5g
$2605.0 2025-03-20
Enamine
EN300-27150420-5.0g
4-{[(benzyloxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid
2387920-47-8 95.0%
5.0g
$3852.0 2025-03-20
Enamine
EN300-27150420-10g
4-{[(benzyloxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid
2387920-47-8
10g
$5712.0 2023-09-11
Enamine
EN300-27150420-0.05g
4-{[(benzyloxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid
2387920-47-8 95.0%
0.05g
$1115.0 2025-03-20
Enamine
EN300-27150420-0.5g
4-{[(benzyloxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid
2387920-47-8 95.0%
0.5g
$1275.0 2025-03-20

4-{(benzyloxy)carbonylamino}-4-methylcyclohexane-1-carboxylic acid 関連文献

4-{(benzyloxy)carbonylamino}-4-methylcyclohexane-1-carboxylic acidに関する追加情報

Professional Introduction to 4-{(benzyloxy)carbonylamino}-4-methylcyclohexane-1-carboxylic Acid (CAS No. 2387920-47-8)

4-{(benzyloxy)carbonylamino}-4-methylcyclohexane-1-carboxylic acid, with the CAS number 2387920-47-8, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound belongs to a class of molecules that exhibit potential applications in drug development, particularly in the synthesis of bioactive molecules and peptidomimetics. The structural features of this compound, including its cyclohexane ring and protective groups, make it a versatile intermediate for various chemical modifications and functionalizations.

The benzyloxy)carbonylamino moiety in the molecular structure of 4-{(benzyloxy)carbonylamino}-4-methylcyclohexane-1-carboxylic acid plays a crucial role in its reactivity and stability. This protective group is commonly used in peptide synthesis to prevent unwanted side reactions and to facilitate controlled cleavage under specific conditions. The presence of this group enhances the compound's utility as a building block for more complex molecular architectures, making it particularly valuable in the design of novel therapeutic agents.

Furthermore, the 4-methylcyclohexane-1-carboxylic acid backbone provides a stable scaffold that can be modified in various ways to tailor its biological activity. This structural motif is known for its ability to interact with biological targets in a specific manner, often leading to improved pharmacokinetic properties. The combination of these features makes 4-{(benzyloxy)carbonylamino}-4-methylcyclohexane-1-carboxylic acid a promising candidate for further investigation in medicinal chemistry.

Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for the preparation of this compound. These methods often involve multi-step organic transformations that highlight the compound's versatility as an intermediate. For instance, the introduction of the benzyloxy)carbonylamino group can be achieved through nucleophilic substitution reactions, while the cyclohexane ring can be functionalized using various electrophilic or nucleophilic reagents. Such synthetic strategies have been optimized to minimize side reactions and maximize yield, ensuring that researchers have access to high-quality starting materials for their studies.

The applications of 4-{(benzyloxy)carbonylamino}-4-methylcyclohexane-1-carboxylic acid extend beyond simple intermediates. In recent years, there has been growing interest in using this compound as a precursor for peptidomimetics, which are designed to mimic the biological activity of natural peptides while avoiding their limitations such as poor stability and rapid degradation. The structural features of this compound allow for the introduction of non-natural amino acids and modifications that can enhance the pharmacological properties of peptidomimetics. For example, studies have shown that incorporating this moiety into peptidomimetic scaffolds can improve their binding affinity and selectivity towards target proteins.

Another area where 4-{(benzyloxy)carbonylamino}-4-methylcyclohexane-1-carboxylic acid has shown promise is in the development of enzyme inhibitors. The cyclohexane ring can be tailored to interact with specific pockets on enzymes, while the protective group ensures that the molecule remains stable until it reaches its target site. This has led to several investigations into using this compound as a lead structure for designing inhibitors of therapeutic relevance. For instance, modifications based on this scaffold have been explored as potential inhibitors of proteases, which are enzymes involved in various pathological processes such as inflammation and cancer.

The growing body of research on 4-{(benzyloxy)carbonylamino}-4-methylcyclohexane-1-carboxylic acid also highlights its potential in drug discovery efforts aimed at addressing unmet medical needs. The ability to modify its structure in multiple ways allows researchers to explore a wide range of biological activities. This flexibility has been leveraged to develop novel compounds with potential applications in areas such as pain management, neurodegenerative diseases, and infectious diseases. The compound's stability and reactivity make it an ideal candidate for further optimization through structure-activity relationship (SAR) studies.

In conclusion, 4-{(benzyloxy)carbonylamino}-4-methylcyclohexane-1-carboxylic acid (CAS No. 2387920-47-8) is a multifaceted compound with significant potential in pharmaceutical chemistry and biotechnology. Its unique structural features, including the benzyloxy)carbonylamino group and the 4-methylcyclohexane-1-carboxylic acid backbone, make it a valuable intermediate for synthesizing bioactive molecules and peptidomimetics. Recent research has demonstrated its utility in developing enzyme inhibitors and exploring new therapeutic agents for various diseases. As synthetic methods continue to improve, this compound is expected to play an even greater role in drug discovery and development efforts worldwide.

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